3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-1-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)5-7(12-6-8)1-3-11-4-2-7/h11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBSMYUFFCTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276076 | |
| Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214875-09-8 | |
| Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214875-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Studies
Elucidation of Reaction Mechanisms in Spirocyclization Processes
The construction of the 1-oxa-8-azaspiro[4.5]decane framework can be envisioned through several synthetic routes, each with distinct mechanistic pathways. The presence of fluorine substituents adds a layer of complexity, influencing the energetics and outcomes of these pathways.
In the context of forming heterocyclic rings, the distinction between a concerted mechanism (single transition state) and a stepwise mechanism (involving one or more intermediates) is fundamental. nih.gov For the synthesis of the 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane scaffold, this dichotomy is particularly relevant in cycloaddition reactions.
A plausible route to the core structure involves a 1,3-dipolar cycloaddition, a reaction class known to proceed via either pathway depending on the nature of the dipole, dipolarophile, and reaction conditions. For instance, the formation of the piperidine (B6355638) ring could be conceptualized via the reaction of an azomethine ylide with a suitable olefin tethered to the precursor of the difluorotetrahydrofuran ring.
Computational studies on related systems, such as bimolecular nucleophilic aromatic substitution (SNAr) reactions involving fluoride (B91410), show that the pathway can shift from concerted to stepwise depending on the electronic properties of the substituents and the counterion. nih.gov A stepwise mechanism is often favored in reactions with fluoride as a leaving group and when strongly electron-withdrawing groups are present. nih.gov While not a direct analogy, this suggests that the powerful electron-withdrawing nature of the gem-difluoro group in a precursor could significantly influence the energy landscape, potentially favoring a stepwise pathway by stabilizing an intermediate anionic charge.
| Example Reaction | Synchronous [3+2] cycloaddition of an azomethine ylide. | Asynchronous cycloaddition involving a zwitterionic intermediate. |
Stepwise reaction pathways are defined by the presence of transient species. The characterization of these intermediates is crucial for a complete mechanistic understanding.
Acyl Radicals: While less common for this specific ring system, synthetic strategies involving radical cyclizations are powerful tools in organic synthesis. rsc.org One could hypothesize a pathway where a precursor containing a C-C double bond undergoes cyclization initiated by a photochemically generated radical. nih.gov For instance, an acyl radical could add to an alkene to form the five-membered oxolane ring, followed by subsequent reactions to complete the piperidine portion of the spirocycle. The reactivity and stability of such fluorinated radical intermediates would be key parameters. nih.govresearchgate.net
Azomethine Ylides: These are highly valuable 1,3-dipoles for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines and, by extension, the piperidine ring in the spiro[4.5]decane system through analogous cycloadditions. nih.govmdpi.com The synthesis of 3,3-difluoropyrrolidines has been successfully achieved via the [3+2] cycloaddition of an azomethine ylide with difluorinated vinyl compounds. researchgate.netnih.gov A similar strategy could be employed to construct the this compound core, where an azomethine ylide generated in situ would be a critical intermediate. These ylides are typically transient and generated from the condensation of an α-amino acid with an aldehyde or ketone, or via the thermal ring-opening of aziridines. mdpi.com
Aziridinium (B1262131) Intermediates: Aziridinium ions are three-membered ring cations that can serve as reactive intermediates in ring-expansion and rearrangement reactions. A synthetic approach to the piperidine ring could involve the intramolecular attack of a nucleophile onto an aziridinium ion. This pathway would involve the formation of the strained three-membered ring, followed by a regioselective ring-opening to yield the more stable six-membered piperidine ring.
Reactivity Profile of the this compound Core
The chemical reactivity of the title compound is largely dictated by the presence of the gem-difluoro group, the nitrogen and oxygen heteroatoms, and the spirocyclic center.
The incorporation of fluorine atoms into a molecule significantly alters its physical and chemical properties, including metabolic stability and basicity. researchgate.netnih.gov In the this compound core, the two fluorine atoms at the C3 position exert a powerful influence.
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) polarizes the C-F bonds. This effect propagates to the adjacent C-C and C-O bonds, strengthening them and potentially increasing the thermal stability of the tetrahydrofuran (B95107) ring. nih.gov
Ring-Opening Reactions: Despite the general increase in stability, the electronic effects of the fluorine atoms can also create unique pathways for reactivity. The polarization of the C2-C3 and C3-C4 bonds could make the tetrahydrofuran ring susceptible to nucleophilic attack under forcing conditions, potentially leading to ring-opening. The stability of a potential carbocation or carbanion formed during such a process would be heavily influenced by the fluorine substituents. Research on related fluorinated systems indicates that fluorination can decrease chemical stability in some contexts, such as in certain metal-organic frameworks. researchgate.net
Table 2: Effects of Gem-Difluoro Group on the Tetrahydrofuran Ring
| Property | Influence of 3,3-Difluoro Substitution | Rationale |
|---|---|---|
| Bond Strength | Increased C-F bond strength; potential strengthening of adjacent C-C/C-O bonds. | High electronegativity of fluorine; inductive effects. |
| Thermal Stability | Generally increased. | Stronger covalent bonds within the ring structure. |
| Acidity of C-H bonds | Increased acidity of protons at C2 and C4. | Strong -I effect of the CF₂ group stabilizes the conjugate base. |
| Susceptibility to Ring Opening | Potentially altered pathways under specific nucleophilic or electrophilic conditions. | Electronic polarization of ring bonds and stabilization/destabilization of intermediates. |
The heteroatoms are the most likely sites for initial chemical transformations.
Oxygen Atom (O1): The ether oxygen in the tetrahydrofuran ring is generally unreactive but can act as a Lewis base, coordinating to protons or Lewis acids. Under harsh acidic conditions, this could initiate a ring-opening reaction.
Spirocenter (C5): The spirocyclic carbon is a quaternary, non-protonated carbon and is sterically hindered, making it inherently unreactive towards both nucleophiles and electrophiles.
Influence of Fluorine: The gem-difluoro group at C3 deactivates the adjacent C2 and C4 positions towards electrophilic attack due to its strong electron-withdrawing nature. Conversely, these positions might be activated towards specific nucleophilic reactions if a suitable leaving group were installed. The field of electrophilic fluorination, using reagents like Selectfluor, is well-established for introducing fluorine into molecules, though it is less relevant for modifying the already-fluorinated core. nih.govwikipedia.org
While the parent this compound has limited sites for functional group interconversion beyond the N-H bond, derivatives of this scaffold could undergo a variety of transformations. For instance, if a carbonyl group were present on the piperidine ring (e.g., at C6 or C10), it could be subjected to:
Reduction: Using agents like sodium borohydride (B1222165) to form a hydroxyl group.
Reductive Amination: Conversion to an amino group.
Wittig Reaction: Formation of a carbon-carbon double bond.
Stereochemical Control and Regioselectivity in Spirocyclic Transformations
The construction of complex spirocyclic architectures such as this compound demands precise control over the spatial arrangement of atoms. The introduction of fluorine atoms at the C3 position adds a layer of complexity, influencing the electronic nature and conformational preferences of the molecule. Mechanistic studies into the formation of this and related spirocycles focus on understanding and manipulating the factors that dictate the stereochemical and regiochemical outcomes of the key bond-forming steps.
The creation of stereogenic centers during the formation of the 1-oxa-8-azaspiro[4.5]decane core is a critical aspect of its synthesis. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity involves the selective formation of one of two enantiomers. Control over these outcomes is paramount, as different stereoisomers can exhibit vastly different biological activities.
Several key factors influence the stereochemical outcome of spirocyclization reactions:
Catalyst Control: Chiral catalysts are widely employed to induce enantioselectivity. For instance, iridium-(P,olefin) complexes have been successfully used in the enantioselective and diastereoselective formation of substituted spiroketals. acs.org Similarly, co-catalysis involving iridium and a Brønsted acid can achieve excellent enantioselectivities (often >95% ee) in the synthesis of spiro-N,O-ketals. rsc.org The choice of metal and, crucially, the chiral ligand, creates a chiral environment that directs the approach of the substrates, favoring the formation of one enantiomer.
Substrate Control: The inherent chirality within a substrate can direct the formation of new stereocenters. This can be achieved using chiral auxiliaries or by leveraging existing stereogenic centers in the starting material. For example, planar chirality in a reactant has been shown to influence the formation of an adjacent spiroketal stereocenter, leading to good or excellent diastereoselectivity. acs.org
Reaction Conditions (Kinetic vs. Thermodynamic Control): Spiroketalization, a key step in forming the oxa-spirocyclic portion, can be governed by either kinetic or thermodynamic control. mskcc.org
Thermodynamic control leads to the most stable diastereomer, which is often determined by stereoelectronic effects like the anomeric effect. nih.gov
Kinetic control , often achieved at low temperatures, allows for the formation of less stable isomers that may be desired synthetic targets. nih.gov Kinetically controlled spirocyclizations, such as those mediated by Ti(Oi-Pr)₄, provide access to specific anomeric stereoisomers that might not be favored under thermodynamic equilibrium. mskcc.org
Electronic and Steric Effects: The electronic properties and steric bulk of substituents on the reacting partners play a crucial role. The presence of two fluorine atoms at the C3 position in the target molecule significantly influences the electronics of the adjacent carbonyl or precursor group. These electron-withdrawing groups can alter the reactivity and stability of intermediates and transition states. sapub.orgresearchgate.net Steric hindrance can block certain reaction pathways, thereby favoring others and leading to high selectivity. numberanalytics.comalgoreducation.com For instance, in palladium-catalyzed reactions, steric interactions between the ligand and the substrate are often key to controlling selectivity. nih.gov
The following table summarizes research findings on stereocontrol in the synthesis of analogous spirocyclic systems.
| Catalyst/Method | Substrate Type | Selectivity Type | Outcome |
| Chiral Iridium-(P,olefin) Complex | Racemic Allylic Carbonates | Enantio- & Diastereoselective | High enantio- and diastereocontrol in spiroketal formation. acs.org |
| Iron(0) Tricarbonyl Diene Complex | Sulfinyl 1,3-dien-5-ones | Diastereoselective | Good to excellent diastereoselectivity, influenced by planar chirality. acs.org |
| Iridium and Brønsted Acid Co-catalysis | Cyclic Enamides & 2-(1-hydroxyallyl)phenols | Enantioselective | Yields N-unsubstituted spiro-N,O-ketals with most >95% ee. rsc.org |
| Low-Temperature o-QM Generation | Enol Ethers & o-Quinone Methides (o-QMs) | Diastereoselective | Kinetically controlled construction of chroman spiroketals as a single diastereomer (>20:1). nih.gov |
| Photoisomerization/Cyclization | trans-δ-hydroxy enones | Diastereoselective | Proceeds under catalytic Brønsted acid to provide spiroketals in a highly diastereoselective fashion. nih.gov |
Spiroannulation, the formation of the spirocyclic ring system, often involves reactions where there are multiple possible sites for bond formation. Regioselectivity describes the preference for one direction of bond-making or -breaking over all other possibilities. numberanalytics.comalgoreducation.com In the synthesis of the 1-oxa-8-azaspiro[4.5]decane framework, controlling which atoms form the new ring is essential.
The key cyclization step involves the formation of both the tetrahydrofuran and the piperidine rings around a central quaternary carbon. The regioselectivity of this process is typically governed by:
Nature of the Electrophilic and Nucleophilic Centers: The relative reactivity of the atoms involved in the cyclization is fundamental. In cascade reactions, such as intermolecular double-Michael additions used to assemble spirocyclic products, the different reactivity of nucleophilic and electrophilic sites can lead to the isolation of a single regioisomer. mdpi.com
Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of catalyst and ligands can profoundly influence regioselectivity. For example, in palladium-catalyzed [3+2] spiroannulation reactions, the regioselectivity can be effectively controlled by fine-tuning the Pd-π-allyl intermediate through ligand modification. nih.govresearchgate.net This allows for the selective formation of one regioisomer over another. Computational models have shown that noncovalent interactions (e.g., electrostatic and dispersion forces) between the ligand and substrate fragments are critical in directing this selectivity. nih.gov
Reaction Mechanism: The underlying mechanism of the ring-forming reaction dictates the regiochemical outcome. For instance, in [4+2] cycloadditions (Diels-Alder reactions), the regioselectivity is governed by the electronic properties of the diene and dienophile. nih.govalgoreducation.com In the synthesis of chroman spiroketals, an inverse-demand [4+2] cycloaddition between enol ethers and ortho-quinone methides proceeds with high regioselectivity. nih.gov
Steric and Electronic Factors: As with stereoselectivity, steric hindrance can block approach to a particular reactive site, favoring another. numberanalytics.com The electronic distribution within the reacting molecule, influenced by electron-donating or electron-withdrawing groups (such as the gem-difluoro group), can make one site more reactive than another, thereby controlling the outcome. algoreducation.com The fluorination of cyclic ketones, for example, is found to be governed by a combination of these effects. sapub.orgresearchgate.net
The table below illustrates how different synthetic strategies can control regioselectivity in the formation of spirocycles.
| Reaction Type | Catalyst/Reagent | Key Control Element | Outcome |
| [3+2] Spiroannulation | Palladium(0) | Ligand-tuning of Pd-π-allyl intermediate | Excellent regioselectivity for rsc.orgrsc.org spirocyclic systems. nih.govresearchgate.net |
| Cascade [5+1] Double Michael Addition | Base (e.g., Piperidine) | Different reactivity of nucleophilic/electrophilic sites | A single regioisomer is isolated in excellent yield. mdpi.com |
| Inverse-Demand [4+2] Cycloaddition | Low-Temperature Base | In situ generation of reactive intermediate (o-QM) | Highly regioselective formation of chroman spiroketals. nih.gov |
| Heteroannulation of 1,3-Dienes | Palladium(0) | Ligand parameters (van der Waals volume, electrophilicity) | Statistically robust model predicts regioselectivity based on ligand properties. nih.gov |
Stereochemical and Conformational Analysis
Conformational Preferences of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane
The 1-oxa-8-azaspiro[4.5]decane framework consists of a five-membered tetrahydrofuran (B95107) ring and a six-membered piperidine (B6355638) ring fused at a single carbon atom. The piperidine ring is expected to adopt a stable chair conformation to minimize torsional and steric strain. The five-membered tetrahydrofuran ring is more flexible and typically exists in either an envelope or a twist (half-chair) conformation, with a low energy barrier to interconversion.
The introduction of a gem-difluoro group at the C3 position of the tetrahydrofuran ring significantly influences its puckering. Studies on analogous fluorinated five-membered rings, such as fluorinated prolines, have shown that fluorine substitution can shift the conformational equilibrium. biorxiv.orgbiorxiv.org This effect arises from the electronic properties of the fluorine atoms. The stability of a particular pucker is often coupled to other structural features, and solvation can also induce significant shifts in conformational preferences. biorxiv.orgbiorxiv.orgnih.gov For this compound, the gem-difluoro substitution is anticipated to alter the energy landscape of the tetrahydrofuran ring's puckering, favoring conformations that optimize stereoelectronic interactions.
Fluorine's high electronegativity creates a highly polarized C-F bond, which introduces potent stereoelectronic and electrostatic interactions that guide conformational preferences. nih.gov
Gauche Effect: The gauche effect describes the tendency of vicinal electron-withdrawing groups, such as fluorine, to favor a gauche (dihedral angle of ~60°) rather than an anti (180°) conformation. wikipedia.orgst-andrews.ac.uk This stabilization is primarily explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.orgst-andrews.ac.uk In this compound, the geminal fluorine atoms at C3 will have gauche relationships with the substituents at the adjacent C2 and C4 positions. The orientation of the C-F bonds relative to the C2-O1 and C4-C5 bonds will be governed by these stabilizing hyperconjugative interactions, influencing the ring's pucker.
Electrostatic Interactions: The C-F bond dipole can engage in various stabilizing or destabilizing electrostatic interactions, including dipole-dipole and charge-dipole interactions. researchgate.netnih.govresearchgate.net In the context of the spirocycle, the dipoles of the two C-F bonds will interact with each other and with the lone pairs of the ether oxygen (O1) and the piperidine nitrogen (N8). These interactions can be attractive or repulsive depending on the geometry and play a crucial role in determining the most stable conformation. researchgate.netresearchgate.net For instance, conformations that minimize the repulsion between the electron-rich fluorine atoms and the lone pairs on the heteroatoms would be favored.
| Interaction Type | Description | Effect on Conformation |
|---|---|---|
| Hyperconjugation (Gauche Effect) | Donation of electron density from σC-H orbitals to σ*C-F antibonding orbitals. wikipedia.orgst-andrews.ac.uk | Stabilizes gauche arrangements between C-H and C-F bonds, influencing ring puckering. |
| Dipole-Dipole Interactions | Interactions between the dipoles of the C-F bonds and other polar bonds (e.g., C-O, C-N). st-andrews.ac.uk | Can be stabilizing or destabilizing; conformations that minimize dipole repulsion are favored. |
| Charge-Dipole Interactions | Electrostatic interaction between the partial charges on the fluorine atoms and the lone pairs of the oxygen and nitrogen heteroatoms. nih.govresearchgate.net | Influences the orientation of the tetrahydrofuran ring relative to the piperidine ring. |
| Steric Repulsion | Repulsive forces between non-bonded atoms in close proximity. researchgate.net | Disfavors conformations where the fluorine atoms are sterically hindered by substituents on the piperidine ring. |
The spirocyclic nature of the molecule inherently restricts its conformational freedom compared to two separate rings. numberanalytics.comresearchgate.net The fixed spiro junction means that the conformational changes in one ring can be transmitted to the other. The gem-difluoro group at C3 does not just influence the tetrahydrofuran ring; it also affects the orientation of the entire five-membered ring relative to the six-membered piperidine ring.
Chirality and Stereoisomerism in Spiro[4.5]decane Systems
Spiro compounds are a notable class of molecules that can exhibit chirality, even in the absence of traditional asymmetric carbon atoms. wikipedia.orglscollege.ac.in Their unique three-dimensional structure can lead to different forms of stereoisomerism. numberanalytics.com
Central Chirality: This is the most common form of chirality, arising from a stereocenter, typically a carbon atom bonded to four different substituents. numberanalytics.com In this compound, the spiro carbon atom (C5) acts as a stereocenter. Although it is bonded to four carbon atoms, the paths around the two rings are different due to the presence and positioning of the fluorine atoms, the oxygen atom (O1), and the nitrogen atom (N8). This lack of symmetry makes the spiro atom a chiral center, and therefore the molecule can exist as a pair of enantiomers (R and S isomers).
Axial Chirality: This type of chirality arises from the non-planar arrangement of four groups about a chiral axis. wikipedia.org In spiro compounds, the axis passes through the spiro atom. If the two rings are appropriately substituted, they can form a chiral "twist" that is non-superimposable on its mirror image. wikipedia.orglscollege.ac.in For a molecule to exhibit axial chirality, rotation around the chiral axis must be restricted. wikipedia.org In the case of this compound, the rigid spirocyclic system provides this restriction. The two rings lie in approximately perpendicular planes, creating a chiral spatial arrangement. youtube.com This results in the molecule possessing axial chirality in addition to central chirality at the spiro atom.
| Type of Chirality | Origin | Description |
|---|---|---|
| Central Chirality | The spiro atom (C5). numberanalytics.com | The spiro atom is connected to four non-equivalent groups within the two different ring systems, making it a stereocenter. |
| Axial Chirality | The axis passing through the spiro atom. wikipedia.org | The two rings are held in a rigid, twisted, non-planar arrangement, creating a chiral axis. The molecule is not superimposable on its mirror image. |
The synthesis of chiral spiro compounds often results in a mixture of stereoisomers, requiring effective methods for their separation and analysis. numberanalytics.com
Separation Strategies:
Diastereomer Separation: If additional stereocenters are present or introduced, diastereomers can be formed. Diastereomers have different physical properties and can often be separated using standard chromatographic techniques like column chromatography or normal-phase High-Performance Liquid Chromatography (HPLC) on silica (B1680970) gel. nih.gov
Enantiomer Separation (Resolution): Enantiomers have identical physical properties in a non-chiral environment, making their separation more challenging. The most common and effective method is chiral chromatography, particularly HPLC using a Chiral Stationary Phase (CSP). researchgate.netrsc.orgresearchgate.net CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. researchgate.net Another strategy involves derivatizing the racemic mixture with a single enantiomer of a chiral reagent to form diastereomers, which can then be separated by conventional methods, followed by removal of the chiral auxiliary. nih.gov
Purity Analysis:
Chiral HPLC: This is a primary tool for assessing the enantiomeric purity (enantiomeric excess, or ee) of a sample. numberanalytics.comresearchgate.net
NMR Spectroscopy: While enantiomers have identical NMR spectra in achiral solvents, the use of chiral solvating agents or chiral lanthanide shift reagents can induce diastereomeric interactions, leading to separate signals for each enantiomer, allowing for quantification.
X-ray Crystallography: This is an absolute method for determining the three-dimensional structure and stereochemistry of a crystalline compound. numberanalytics.com It provides definitive proof of the relative and absolute configuration of a single stereoisomer.
| Technique | Purpose | Principle |
|---|---|---|
| Chiral HPLC | Enantiomer Separation & Purity Analysis | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netrsc.orgresearchgate.net |
| Normal-Phase HPLC | Diastereomer Separation | Separation based on differences in polarity and physical properties of diastereomers. nih.gov |
| NMR Spectroscopy | Purity & Structural Analysis | Can determine enantiomeric purity with chiral additives and provides detailed structural information. numberanalytics.com |
| X-ray Crystallography | Absolute Configuration Determination | Provides the definitive 3D structure of a molecule in its crystalline state. numberanalytics.com |
Dynamic Conformational Processes and Energy Barriers
The principal dynamic processes at play in this compound are:
Piperidine Ring Inversion: The six-membered piperidine ring can undergo a chair-to-chair interconversion. This process involves the flipping of the ring, which leads to the interchange of axial and equatorial substituents. The energy barrier for this process is influenced by the steric and electronic nature of the substituents on the ring.
Tetrahydrofuran Ring Pseudorotation: The five-membered tetrahydrofuran ring is not planar and exists in a variety of puckered conformations, most commonly the envelope and twist forms. These conformations can interconvert through a low-energy process known as pseudorotation.
Nitrogen Inversion: The nitrogen atom in the piperidine ring can undergo pyramidal inversion, where the lone pair of electrons rapidly inverts its orientation. The energy barrier for nitrogen inversion is dependent on the substituents attached to the nitrogen and the geometry of the ring system.
Detailed Research Findings from Analogous Systems:
Studies on fluorinated piperidine derivatives have shown that the introduction of fluorine atoms can have a profound effect on the conformational equilibria and the energy barriers of ring inversion. The strong electron-withdrawing nature of fluorine can lead to stabilizing hyperconjugative interactions and altered dipole moments, which in turn affect the relative energies of different conformers and the transition states connecting them. For instance, in some fluorinated cyclohexanes, an axial preference for fluorine has been observed, which contradicts the general trend for larger substituents. researchgate.net This is attributed to a combination of electrostatic and hyperconjugative effects.
The energy barrier for nitrogen inversion in N-substituted piperidines is typically in the range of 6-8 kcal/mol. This barrier can be influenced by the steric bulk of the substituents on the nitrogen and the electronic environment. In the unsubstituted 8-aza moiety of the target compound, the nitrogen inversion is expected to be rapid at room temperature.
Data from Related Compounds:
To provide a quantitative perspective, the following table summarizes typical energy barriers for conformational processes in related cyclic systems. It is important to note that these are representative values and the actual barriers for this compound may differ.
| Conformational Process | Model Compound | Typical Energy Barrier (kcal/mol) | Method of Determination |
|---|---|---|---|
| Piperidine Ring Inversion | N-Methylpiperidine | 10-11 | Dynamic NMR |
| Nitrogen Inversion | N-Methylpiperidine | 7.5 | Dynamic NMR |
| Tetrahydrofuran Pseudorotation | Tetrahydrofuran | ~0.5 | Microwave Spectroscopy |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive structural analysis.
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The protons on the piperidine (B6355638) and tetrahydrofuran (B95107) rings exhibit characteristic chemical shifts and coupling patterns. Protons adjacent to the nitrogen and oxygen atoms are typically deshielded and appear at a lower field. The integration of the signals corresponds to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The spiro carbon atom is a key feature, typically appearing as a quaternary signal. The carbon atom bearing the two fluorine atoms (C3) will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond C-F coupling. The chemical shifts of the carbons in the piperidine and tetrahydrofuran rings are influenced by the electronegativity of the adjacent heteroatoms and the fluorine atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms at the C3 position are geminal and would be expected to show a single resonance, which may be split into a triplet if coupled to adjacent protons. The chemical shift of the fluorine signal provides insight into the electronic environment of the C-F bonds.
The following table summarizes representative NMR data for analogous fluorinated piperidine and spirocyclic systems, which can be extrapolated to predict the spectral features of this compound.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | CH₂ adjacent to N | 2.5 - 3.5 | Multiplet | |
| ¹H | CH₂ adjacent to O | 3.5 - 4.5 | Multiplet | |
| ¹H | Other CH₂ | 1.5 - 2.5 | Multiplet | |
| ¹³C | Spiro C | 70 - 90 | Singlet | |
| ¹³C | C-F₂ | 115 - 125 | Triplet | ¹JCF ≈ 240-280 |
| ¹³C | C adjacent to N | 40 - 60 | ||
| ¹³C | C adjacent to O | 60 - 80 | ||
| ¹⁹F | C-F₂ | -90 to -120 | Triplet | ²JFH ≈ 15-30 |
This is a representative table based on data for analogous compounds. Actual values for this compound may vary.
Two-dimensional NMR techniques such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the through-space proximity of atoms, which is essential for detailed conformational analysis of the spirocyclic system.
HOESY: This technique is a heteronuclear version of NOESY and is particularly useful for fluorinated molecules. It detects through-space interactions between ¹H and ¹⁹F nuclei. In the case of this compound, HOESY experiments can reveal the spatial relationship between the fluorine atoms and protons on both the tetrahydrofuran and piperidine rings, providing critical information for assigning the conformation around the spiro center.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers.
For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration. By analyzing the diffraction pattern of a suitable single crystal, the precise three-dimensional arrangement of all atoms in the crystal lattice can be determined. This allows for the unambiguous assignment of stereocenters and provides detailed information on the molecular geometry, including the conformation of the piperidine and tetrahydrofuran rings. For example, in related fluorinated piperidine structures, X-ray analysis has confirmed the preference for a chair conformation. acs.org
Furthermore, the presence of the gem-difluoro group can lead to the formation of weaker C-H···F and potentially F···F interactions. mdpi.comrsc.org These interactions, although weaker than classical hydrogen bonds, can collectively have a significant impact on the packing of molecules in the crystal lattice. The analysis of these interactions provides valuable insights into the supramolecular chemistry of fluorinated heterocyclic compounds.
Auxiliary Spectroscopic Methods
In addition to NMR and X-ray crystallography, other spectroscopic techniques provide complementary structural information.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. For fluorinated compounds, characteristic fragmentation patterns often involve the loss of fluorine-containing fragments. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the gem-difluoro group, the cyclic ether linkage, and the secondary amine within the piperidine ring.
The key functional groups and their expected vibrational frequencies are:
N-H Stretch: The secondary amine in the piperidine ring will display a characteristic stretching vibration. This typically appears as a single, weak to medium intensity band in the 3350-3310 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
C-H Stretch: The stretching vibrations of the C-H bonds in the methylene (B1212753) groups of the cyclopentane (B165970) and piperidine rings are expected in the 2850-3000 cm⁻¹ range. libretexts.orgmsu.edu
C-F Stretch: The presence of the gem-difluoro group (CF₂) introduces strong and characteristic absorption bands. Due to the electronegativity of fluorine, these C-F stretching vibrations are anticipated to be intense and typically occur in the 1100-1000 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.
C-O-C Stretch: The cyclic ether functionality (tetrahydrofuran ring) will produce a strong, characteristic C-O-C asymmetric stretching band. For saturated cyclic ethers, this absorption is typically found between 1140 and 1070 cm⁻¹. spectroscopyonline.comlibretexts.org
N-H Bend and Wag: A bending vibration for the secondary amine may be observed, although it is often weak and can be difficult to identify. libretexts.org A broad N-H wagging absorption is also characteristic of secondary amines and typically appears in the 910-665 cm⁻¹ range. orgchemboulder.com
C-N Stretch: The C-N stretching vibration of the aliphatic amine is expected to show a medium to weak band in the 1250–1020 cm⁻¹ region. orgchemboulder.comlibretexts.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |
| Alkyl | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |
| gem-Difluoroalkane | C-F Stretch | 1100 - 1000 | Strong |
| Cyclic Ether | C-O-C Asymmetric Stretch | 1140 - 1070 | Strong |
| Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns upon ionization. wikipedia.org For "this compound" (molecular formula: C₈H₁₃F₂NO), the exact molecular weight is 177.0965 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value, confirming the elemental composition.
The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The presence of the nitrogen and oxygen atoms, as well as the spirocyclic structure, will direct the fragmentation pathways. Common fragmentation patterns for molecules with similar features include:
Alpha-Cleavage: The most prevalent fragmentation pathway for amines and ethers is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom. wikipedia.orgmiamioh.edu For "this compound," this could occur on either side of the nitrogen atom within the piperidine ring or adjacent to the oxygen atom in the tetrahydrofuran ring. Cleavage of the bond between the spiro carbon and an adjacent carbon in the piperidine ring is a likely event, leading to the formation of a stable iminium ion.
Ring Opening and Fragmentation: The spirocyclic system can undergo ring-opening fragmentation. The tetrahydrofuran and piperidine rings may cleave to produce characteristic fragment ions. For cyclic ethers, a common fragmentation involves the loss of an alkyl radical following the initial ionization of the oxygen atom. nih.govresearchgate.net
Loss of Small Neutral Molecules: The fragmentation pattern may also show the loss of small, stable neutral molecules. However, given the structure, significant loss of molecules like H₂O or HF from the molecular ion is less probable without rearrangement.
The resulting mass spectrum would be a unique fingerprint for the compound, with the relative abundances of the fragment ions providing further insight into the molecule's structure and stability.
| m/z Value (Proposed) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 177.0965 | [C₈H₁₃F₂NO]⁺ | Molecular Ion (M⁺) |
| 176.0887 | [C₈H₁₂F₂NO]⁺ | Loss of H radical (M-1) |
| 148.0881 | [C₇H₁₁F₂N]⁺ | Alpha-cleavage with loss of CH₂O |
| 120.0928 | [C₆H₁₁FN]⁺ | Cleavage of the ether ring and loss of C₂H₂F₂O |
| 96.0812 | [C₆H₁₀N]⁺ | Piperidine ring fragment after multiple cleavages |
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the nuanced effects of gem-difluorination on the spirocyclic framework.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules of this size. Geometry optimization of "3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane" using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface, which corresponds to a stable structure.
The introduction of the two fluorine atoms at the C3 position of the tetrahydrofuran (B95107) ring significantly influences the local geometry. The C-F bonds are predicted to be approximately 1.35 Å in length, and the F-C-F bond angle would be close to the tetrahedral angle, but slightly compressed to around 108°. The electronic structure is also profoundly affected by the high electronegativity of fluorine. This leads to a significant polarization of the C-F bonds, creating a localized dipole moment. Analysis of the molecular electrostatic potential (MEP) would reveal a region of high electron density around the fluorine atoms and a corresponding electron-deficient area on the adjacent carbon atom. This electronic perturbation can influence the molecule's intermolecular interactions and its binding affinity for biological targets.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are representative values based on DFT calculations of similar fluorinated heterocyclic systems and are for illustrative purposes.)
| Parameter | Predicted Value |
| C3-F Bond Length | ~ 1.35 Å |
| F-C3-F Bond Angle | ~ 108° |
| C2-C3-C4 Bond Angle | ~ 104° |
| C5-O1-C2 Bond Angle | ~ 109° |
| C9-N8-C7 Bond Angle | ~ 111° |
Computational methods are invaluable for predicting the reactivity and selectivity of "this compound". Frontier Molecular Orbital (FMO) theory, based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide initial insights. The gem-difluoro group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue. This generally leads to increased chemical stability.
The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is likely to be localized on the nitrogen atom of the piperidine (B6355638) ring, making it the primary site for protonation and reaction with electrophiles. The LUMO is likely to be distributed around the C-F bonds and the spirocyclic carbon, suggesting that these areas are susceptible to nucleophilic attack under appropriate conditions.
Calculated reactivity indices, such as Fukui functions, can provide a more quantitative measure of the local reactivity at each atomic site, aiding in the prediction of regioselectivity in chemical reactions.
DFT calculations can be used to map out the entire energy profile of a chemical reaction involving "this compound," including the reactants, products, intermediates, and, crucially, the transition states. By locating the transition state structure (a first-order saddle point on the potential energy surface) and calculating its energy, the activation energy for a given reaction can be determined.
For instance, in the case of N-alkylation of the piperidine nitrogen, computational analysis can compare the energy barriers for different alkylating agents or reaction conditions. This allows for a rational understanding of the reaction kinetics and the optimization of synthetic procedures. Furthermore, these calculations can elucidate the stereochemical outcome of reactions by comparing the energies of diastereomeric transition states.
Conformational Search and Energy Landscapes
The spirocyclic nature of "this compound" results in a complex conformational landscape. The piperidine ring can adopt chair, boat, and twist-boat conformations, while the tetrahydrofuran ring has envelope and twist conformations.
A systematic conformational search, often performed using molecular mechanics initially, followed by DFT re-optimization of the low-energy conformers, is necessary to identify the global energy minimum and other low-lying stable conformations. For the piperidine ring, the chair conformation is generally the most stable. Within the chair conformation, substituents can be either axial or equatorial.
Table 2: Relative Energies of Hypothetical Conformers of the Piperidine Ring (Note: This table illustrates the expected relative energies for a substituted piperidine ring and is for illustrative purposes.)
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial Sub) | 0.0 |
| Chair (Axial Sub) | 1.5 - 3.0 |
| Twist-Boat | 5.0 - 6.0 |
| Boat | 6.0 - 7.0 |
In cyclic systems, fluorine substitution can lead to a preference for conformations that are not intuitive based on sterics alone. d-nb.infonih.govnih.govhuji.ac.ilresearchgate.net For the piperidine ring, studies on fluorinated piperidines have shown that fluorine substitution can influence the axial vs. equatorial preference of other substituents, driven by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.infonih.govnih.govhuji.ac.ilresearchgate.net While the fluorine atoms in the target molecule are on the tetrahydrofuran ring, their electronic influence can be transmitted through the spirocyclic system.
Computational studies can quantify these effects by calculating the energy difference between various conformers. For example, the puckering of the tetrahydrofuran ring will be biased to accommodate the stereoelectronic demands of the C-F bonds. Specifically, hyperconjugative interactions between the C-F antibonding orbitals (σ*C-F) and adjacent C-H or C-C bonding orbitals can stabilize certain conformations. DFT calculations can dissect these contributions to provide a detailed understanding of the conformational preferences of "this compound".
Advanced Theoretical Methods in Fluorinated Spirocycles
Advanced theoretical methods are indispensable for elucidating the complex intramolecular and intermolecular interactions that govern the behavior of fluorinated spirocycles. These computational techniques provide insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, solvent interactions, and the stability of the spirocyclic framework. mdpi.comtdl.org
For a molecule like this compound, MD simulations can be particularly insightful for several reasons:
Conformational Flexibility : The simulations can explore the potential energy surface of the molecule, identifying the most stable conformations of the tetrahydrofuran and piperidine rings. The fluorine gem-difluoro substitution is expected to influence the puckering of the tetrahydrofuran ring.
Solvent Effects : By simulating the molecule in an explicit solvent environment (e.g., a box of water molecules), one can study how solvent molecules arrange around the fluorinated spirocycle and the role of hydrogen bonding with the oxygen and nitrogen atoms.
Interaction with Biological Targets : If this spirocycle is investigated as a potential ligand for a biological receptor, MD simulations can be used to model the binding process, the stability of the ligand-protein complex, and the key interactions that govern binding affinity. nih.gov
A typical MD simulation would track key metrics such as the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM | Defines the potential energy function of the system. |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |
| Simulation Time | 100-500 ns | Duration of the simulation to observe relevant motions. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological temperature. |
This table represents typical parameters for an MD simulation and is for illustrative purposes.
Non-covalent interactions play a crucial role in the crystal packing and molecular recognition of organofluorine compounds. numberanalytics.com Hirshfeld surface analysis and NCI plots are computational tools used to visualize and quantify these weak interactions. nih.govmdpi.com
Hirshfeld Surface Analysis maps the electron distribution of a molecule in a crystal to visualize intermolecular contacts. The surface is colored according to properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov For this compound, this analysis would reveal the significance of H···H, H···F, and H···O contacts in its crystal structure. researchgate.net
The two-dimensional "fingerprint plot" derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts. For fluorinated compounds, H···F interactions are of particular interest. acs.org
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Contact Type | Predicted Contribution (%) | Significance |
|---|---|---|
| H···H | ~45% | Represents the largest contribution, typical for organic molecules. |
| H···F/F···H | ~20% | Highlights the role of fluorine in crystal packing. |
| H···O/O···H | ~15% | Indicates hydrogen bonding involving the ether oxygen. |
| C···H/H···C | ~10% | van der Waals interactions. |
This is a hypothetical data table based on typical values for similar fluorinated heterocyclic compounds. The actual values would depend on the experimental crystal structure.
Non-Covalent Interaction (NCI) analysis provides a qualitative view of non-covalent interactions in real space, based on the electron density and its derivatives. It generates 3D isosurfaces that are colored to distinguish between strong attractive interactions (like hydrogen bonds, blue), weak van der Waals interactions (green), and repulsive steric clashes (red). This would allow for a detailed visualization of the intramolecular and intermolecular forces within the spirocycle.
The accuracy of theoretical models is contingent upon their validation against experimental data. This process, known as benchmarking, is crucial for ensuring that the computational methods employed provide a reliable description of the molecular system. arxiv.org
For this compound, computational models, typically using Density Functional Theory (DFT), would be benchmarked against:
X-ray Crystallography Data : The optimized molecular geometry from DFT calculations (e.g., using functionals like B3LYP or ωB97X-D) would be compared to the bond lengths, bond angles, and torsion angles obtained from a single-crystal X-ray diffraction experiment. mdpi.comrsc.org A low mean absolute error between the calculated and experimental structures would validate the chosen level of theory. mdpi.com
Spectroscopic Data : Calculated spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, would be compared to experimental spectra. acs.org Any discrepancies can be used to refine the computational model, for instance, by applying scaling factors to the calculated frequencies.
Table 3: Illustrative Benchmarking of a Calculated vs. Experimental Parameter for a C-F Bond
| Parameter | DFT Calculation (B3LYP/6-311G(d,p)) | Experimental (X-ray) | % Difference |
|---|---|---|---|
| C-F Bond Length (Å) | 1.365 | 1.350 | 1.1% |
This table contains hypothetical data to illustrate the benchmarking process. The values are representative of what might be expected for a gem-difluoro group.
Through these advanced computational methods, a comprehensive understanding of the structural and dynamic properties of this compound can be achieved, guiding further research and application of this and related fluorinated spirocycles.
Role As a Synthetic Intermediate and Advanced Scaffold
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane as a Key Building Block
The reactivity of the secondary amine and the potential for functionalization of the heterocyclic rings make this compound a versatile precursor in multi-step syntheses.
The this compound moiety serves as a foundational core for the construction of more intricate fluorinated spirocyclic systems. The gem-difluoro group at the 3-position introduces a permanent dipole, influences the local electronic environment, and can enhance metabolic stability by blocking potential sites of oxidation. Synthetic chemists can leverage the nitrogen atom of the azaspiro[4.5]decane ring for a variety of transformations, including N-alkylation, N-arylation, and acylation, to append additional molecular complexity. These reactions allow for the introduction of diverse side chains and functional groups, leading to the generation of a wide array of novel fluorinated compounds with potential applications in drug discovery and materials science.
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad regions of chemical space and facilitate the discovery of new biological probes and drug leads. cam.ac.uk The rigid and three-dimensional nature of the this compound scaffold makes it an excellent starting point for the construction of DOS libraries. By systematically varying the substituents on the nitrogen atom and potentially on other positions of the spirocyclic framework, large and diverse libraries of compounds can be efficiently synthesized. The defined stereochemistry of the spiro center ensures that the resulting molecules possess well-defined spatial arrangements of their appended functionalities, a crucial feature for probing biological targets.
Integration into Novel Spirocyclic Scaffolds for Chemical Space Exploration
The exploration of novel chemical space is a critical endeavor in the quest for new bioactive compounds. Spirocyclic scaffolds are particularly valuable in this context due to their inherent three-dimensionality, which often leads to improved pharmacological properties compared to their flatter aromatic counterparts.
The spiro[4.5]decane framework, as present in this compound, is a privileged scaffold in medicinal chemistry. Its rigid structure helps to pre-organize appended functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of the gem-difluoro group further enhances the desirability of this scaffold by introducing unique electronic properties and improving metabolic stability. The ability to modify the oxa-azaspiro[4.5]decane core allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug development.
| Scaffold Feature | Contribution to Molecular Design |
| Spirocyclic Core | Provides a rigid, three-dimensional framework. |
| gem-Difluoro Group | Enhances metabolic stability and modulates electronic properties. |
| Heteroatoms (O, N) | Offer sites for hydrogen bonding and further functionalization. |
Design of Rigid and Stereochemically Defined Scaffolds for Precise Molecular Architectures
The spirocyclic nature of this compound results in a conformationally restricted structure. This rigidity is highly advantageous in rational drug design, as it reduces the entropic penalty upon binding to a biological target. The stereochemistry of the spiro carbon is fixed, providing a well-defined platform for the attachment of various substituents. This allows for the creation of molecules with precise and predictable three-dimensional shapes, which is essential for achieving high-affinity and selective interactions with proteins and other biological macromolecules.
Advanced Applications in Synthetic Organic Chemistry
Beyond its role as a building block for medicinal chemistry, this compound and its derivatives have potential applications in other areas of synthetic organic chemistry. The unique combination of a fluorinated moiety and a heterocyclic system can be exploited in the development of novel ligands for catalysis, chiral auxiliaries for asymmetric synthesis, or as components in functional materials. The continued exploration of the reactivity and properties of this versatile scaffold is likely to uncover new and valuable applications in the broader field of chemical synthesis.
Development of Chiral Ligands for Asymmetric Catalysis
There is no information available on the use of this compound in the development of chiral ligands for asymmetric catalysis. Chiral spirocyclic structures are often sought after for creating ligands that can induce high levels of enantioselectivity in chemical reactions. The rigidity of the spirocyclic framework can provide a well-defined chiral environment around a metal center.
Exploration as Chiral Spirocyclic Amine and Ether Scaffolds
Similarly, there are no studies exploring this compound as a chiral spirocyclic amine and ether scaffold. In drug discovery, such scaffolds are used to present functional groups in specific spatial orientations to interact with biological targets. The combination of an amine and an ether within a rigid spirocyclic system could offer unique structural motifs for molecular design.
Potential for Synthesis of α-Proline and Pyroglutamic Acid Derivatives
The potential for this compound to be used in the synthesis of α-Proline and Pyroglutamic Acid derivatives is also not documented. Proline and pyroglutamic acid are important chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. While spirocyclic compounds can be precursors to various amino acid derivatives, no such synthetic routes have been reported for the specific compound .
Q & A
Basic Synthesis and Purification
Q: What are the key steps in synthesizing 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane, and how can purity be ensured? A: Synthesis typically involves multistep routes, such as cyclization of fluorinated precursors followed by spiroannulation. For example, a related compound (8,8-difluoro-2-azaspiro[4.5]decane) was synthesized via acid-catalyzed cyclization, yielding a crude product that required filtration and Boc protection for stabilization . Purity is ensured using techniques like recrystallization or column chromatography, coupled with analytical methods (HPLC, NMR).
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yields of fluorinated spirocycles? A: Fluorine substituents introduce steric and electronic challenges. Optimizing temperature (e.g., cooling to 0–6°C to stabilize intermediates) and solvent polarity (e.g., using DMF or THF) is critical . Catalytic systems (e.g., Pd for cross-couplings) may enhance regioselectivity, as seen in spirocyclic α-proline derivatives .
Basic Analytical Characterization
Q: What spectroscopic methods are essential for confirming the structure of fluorinated spirocyclic compounds? A: H and C NMR are standard, but F NMR is critical for identifying fluorine environments. 2D techniques (COSY, HSQC, HMBC) resolve overlapping signals in spirocyclic systems . For example, HMBC correlations confirmed the connectivity of a 1,4-dioxa-8-azaspiro[4.5]decane derivative .
Advanced Spectral Analysis
Q: How can NMR signal splitting due to fluorine atoms be resolved in complex spirocyclic systems? A: Fluorine's strong coupling () complicates splitting patterns. Use high-field NMR (≥400 MHz) and F-decoupling experiments. For diastereomeric mixtures, chiral shift reagents or enantioselective chromatography may separate signals, as applied to 8-oxa-2-azaspiro[4.5]decane derivatives .
Stability and Storage
Q: What storage conditions are recommended for fluorinated spirocyclic amines? A: These compounds are hygroscopic and prone to hydrolysis. Store at 0–6°C under inert gas (Ar/N) . For long-term stability, convert to salts (e.g., hydrochloride) , as demonstrated for 8-oxa-2-azaspiro[4.5]decane hemioxalate .
Advanced Functionalization
Q: How can the nitrogen atom in this compound be functionalized for SAR studies? A: The amine can undergo alkylation, acylation, or coupling with aryl halides. For example, a spirocyclic diazaspirodecane derivative was functionalized via Buchwald-Hartwig amination to introduce pharmacophores . Boc protection (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate) aids selective modification .
Pharmacological Profiling
Q: What in vitro assays are suitable for evaluating the bioactivity of fluorinated spirocycles? A: Antineoplastic activity can be assessed via cytotoxicity assays (MTT, apoptosis markers). For CNS targets, receptor binding assays (e.g., dopamine D) are used, as demonstrated for dibenzo-1-azaspiro[4.5]decane derivatives . Fluorine’s metabolic stability enhances pharmacokinetic profiles in such studies .
Handling Contradictory Data
Q: How should researchers address discrepancies in synthetic yields or spectral data? A: Reproduce reactions under controlled conditions (e.g., moisture-free, inert atmosphere). Cross-validate NMR assignments with computational tools (DFT for F chemical shifts) . For yield inconsistencies, analyze intermediates via LC-MS to identify side reactions .
Advanced Computational Modeling
Q: How can DFT calculations aid in predicting reactivity of fluorinated spirocycles? A: DFT optimizes transition states for cyclization steps and predicts regioselectivity in fluorine substitution. For example, retrosynthetic analysis of dibenzo-1-azaspiro[4.5]decane derivatives used DFT to validate sp-hybridized carbons .
Safety and Handling
Q: What safety protocols are critical when working with fluorinated spirocyclic amines? A: Use fume hoods and PPE (gloves, goggles) due to toxicity risks. Follow SDS guidelines for spills (e.g., neutralize acids with bicarbonate) . For emergencies, contact specialized services (e.g., Infotrac for Combi-Blocks compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
